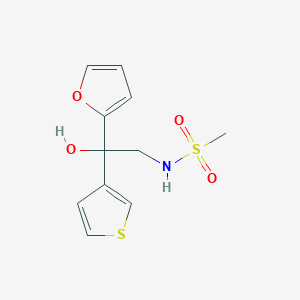

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide” is a complex organic compound that contains furan and thiophene rings, both of which are heterocyclic compounds . The compound also contains a methanesulfonamide group, which is a common functional group in medicinal chemistry .

科学的研究の応用

Organic Synthesis and Functionalization

Photoinduced Oxidative Annulation

Research demonstrates the use of furan and thiophene derivatives in photoinduced direct oxidative annulation processes. These processes allow for the efficient synthesis of highly functionalized polyheterocyclic compounds, which are significant for developing complex organic molecules with potential applications in pharmaceuticals and materials science (Zhang et al., 2017).

Catalysis and Reaction Mechanisms

C-H Activation

The use of heteroaromatic substrates like furan and thiophene in catalytic processes has been explored. For instance, the activation of carbon-hydrogen bonds at the 2-position of furan and thiophene to produce methane showcases the potential of these compounds in catalytic conversions and organic synthesis methodologies (Pittard et al., 2004).

Green Chemistry and Sustainable Synthesis

High Yield Synthesis of Furylmethane Derivatives

A novel two-phase reaction system has been developed for the high-yield synthesis of tri(furyl)methane from furfural and furan, utilizing –SO3H functionalized ionic liquids. This approach highlights the importance of furan derivatives in green chemistry for producing valuable chemicals with high efficiency and minimal environmental impact (Shinde & Rode, 2017).

Materials Science and Polymer Chemistry

Enzymatic Synthesis of Biobased Polyesters

Utilizing diols such as 2,5-bis(hydroxymethyl)furan for the enzymatic polymerization with various diacid ethyl esters opens new pathways in materials science for creating biobased polyesters. These furan-based polyesters could offer sustainable alternatives to petroleum-based materials with applications in packaging, textiles, and biomedicine (Jiang et al., 2014).

Advanced Functional Materials

Dye-Sensitized Solar Cells

The incorporation of furan and thiophene units into the molecular structure of phenothiazine-based dyes for dye-sensitized solar cells (DSSCs) has been shown to significantly affect device performance. Specifically, furan conjugated linkers have been found to improve solar energy-to-electricity conversion efficiency, indicating the potential of furan and thiophene derivatives in the development of high-performance DSSCs (Kim et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-6-17-7-9)10-3-2-5-16-10/h2-7,12-13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYLFPIROBKBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate](/img/structure/B2776836.png)

![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)

![5-[(4-methoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2776840.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![2-cyclohexyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2776846.png)

![ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)

![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2776850.png)